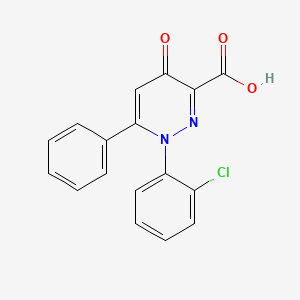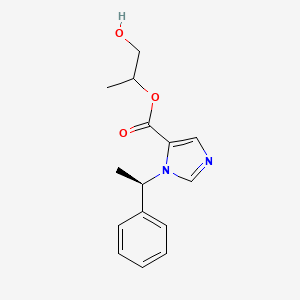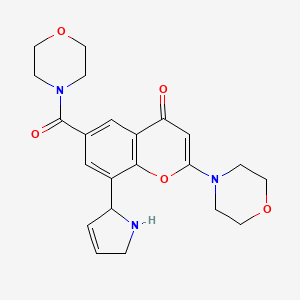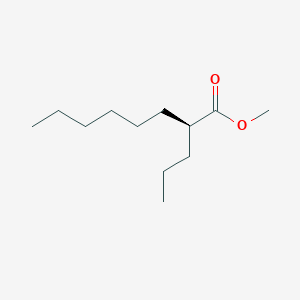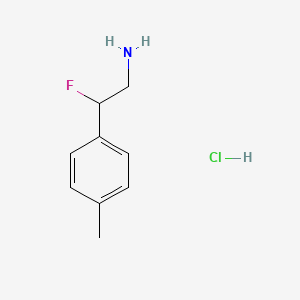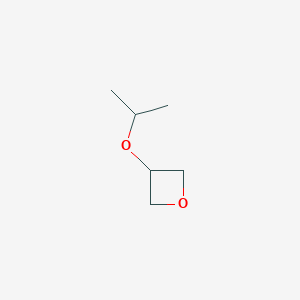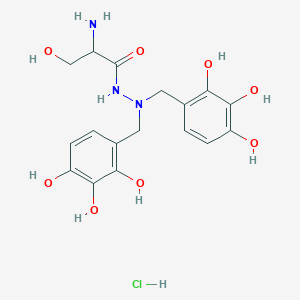
N'-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is a compound known for its role as a peripheral decarboxylase inhibitor. It is commonly used in combination with levodopa for the treatment of Parkinson’s disease. This compound helps to increase the availability of levodopa in the brain by inhibiting its peripheral metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde. This reaction is carried out in a mixture of water and ethanol or methanol as solvents. The reaction temperature is maintained between ambient to 70°C, with optimal conditions being 35°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the preparation of a crystalline polymorph of the compound, which can be achieved through hydrogenation at 1-3 bar pressure at ambient temperature .
化学反応の分析
Types of Reactions
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the hydrogenated form of the compound .
科学的研究の応用
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease in combination with levodopa.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
作用機序
The primary mechanism of action of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is the inhibition of aromatic L-amino acid decarboxylase. This enzyme is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine. This helps to alleviate the symptoms of Parkinson’s disease .
類似化合物との比較
Similar Compounds
Carbidopa: Another peripheral decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Entacapone: A catechol-O-methyltransferase inhibitor used to enhance the effects of levodopa.
Uniqueness
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is unique in its specific inhibition of peripheral decarboxylase without crossing the blood-brain barrier. This selective inhibition helps to minimize peripheral side effects while maximizing the therapeutic effects of levodopa in the brain .
特性
分子式 |
C17H22ClN3O8 |
|---|---|
分子量 |
431.8 g/mol |
IUPAC名 |
2-amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C17H21N3O8.ClH/c18-10(7-21)17(28)19-20(5-8-1-3-11(22)15(26)13(8)24)6-9-2-4-12(23)16(27)14(9)25;/h1-4,10,21-27H,5-7,18H2,(H,19,28);1H |
InChIキー |
VOYDYEOYFWOVJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CN(CC2=C(C(=C(C=C2)O)O)O)NC(=O)C(CO)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
